5,7-Dimethyl-2-(pyridin-3-yl)indoline
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Overview
Description
5,7-Dimethyl-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyridine ring attached to an indoline core, which is further substituted with methyl groups at the 5 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reaction conditions tailored to introduce the pyridine and methyl substituents.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole core to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole or pyridine rings .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
5-Fluoroindole: A fluorinated indole derivative with distinct chemical properties.
2-Methylindole: Another methyl-substituted indole with different substitution pattern.
Uniqueness
5,7-Dimethyl-2-(pyridin-3-yl)indoline is unique due to its specific substitution pattern and the presence of a pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5,7-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-10-6-11(2)15-13(7-10)8-14(17-15)12-4-3-5-16-9-12/h3-7,9,14,17H,8H2,1-2H3 |
InChI Key |
RXULELQOXBDMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)CC(N2)C3=CN=CC=C3)C |
Origin of Product |
United States |
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